1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes various functional groups such as hydroxyl, sulfonyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps. One common method includes the reaction of 4-ethylphenylamine with 4-methylbenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-(methylsulfanyl)benzaldehyde under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one undergoes various chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the sulfonyl group results in a sulfide .
Scientific Research Applications
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-ethylphenyl phenyl sulfone: Similar in structure but lacks the hydroxyl and sulfanyl groups.
4-ethynylthioanisole: Contains a similar sulfanyl group but differs in the overall structure.
Uniqueness
1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-5-[4-(methylsulfanyl)phenyl]-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2-(4-methylsulfanylphenyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO4S2/c1-4-18-7-11-20(12-8-18)27-23(19-9-13-21(32-3)14-10-19)25(24(28)26(27)29)33(30,31)22-15-5-17(2)6-16-22/h5-16,23,28H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNIJMCUTXHOOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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